4-(dimethylsulfamoyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzamide
Description
This compound is a heterocyclic benzamide derivative featuring a dimethylsulfamoyl group, a methyl-substituted [1,2,4]triazolo[4,3-b]pyridazine ring, and an azetidine moiety.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3S/c1-13-20-21-17-9-10-18(22-26(13)17)25-11-15(12-25)24(4)19(27)14-5-7-16(8-6-14)30(28,29)23(2)3/h5-10,15H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHYRAFNQHECTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzamide typically involves multiple steps The process begins with the preparation of the triazolopyridazine intermediate, which is then coupled with the azetidine derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely be optimized to minimize waste and reduce production costs. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfamoyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazolopyridazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzamide core .
Scientific Research Applications
4-(dimethylsulfamoyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several triazolo-pyridazine and benzamide derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and functional groups:
Substituent Analysis
Functional Group Impact
- Sulfamoyl vs. Sulfanyl Groups : The target compound’s dimethylsulfamoyl group (-SO2NMe2) improves solubility compared to sulfanyl (-S-) linkages in , which may increase metabolic oxidation risks .
- Azetidine vs.
- Methyl-Triazolo vs.
Pharmacokinetic and Toxicological Considerations
- The trifluoromethyl group in may lead to longer half-lives but poses environmental persistence concerns due to C-F bonds .
- Brominated analogs like risk off-target interactions due to electrophilic reactivity, whereas the target compound’s dimethylsulfamoyl group is less reactive .
Research Findings and Limitations
- Synthetic Accessibility : The azetidine ring in the target compound requires multi-step synthesis, unlike simpler ethyl-linked analogs .
- Binding Affinity: No direct activity data for the target compound is available in the provided evidence.
- Toxicity Data : Revisions in TRI reports highlight discrepancies in zinc, lead, and manganese compound data , though these are unrelated to the target compound.
Biological Activity
4-(Dimethylsulfamoyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, while also presenting case studies and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C19H24N6O2S
- Molecular Weight : 432.51 g/mol
- SMILES Notation :
CC(C(=O)N(C)S(=O)(=O)N)C1=CN=NC(=N1)C2=CC=C(C=C2)C(=O)N(C)C
This structure includes a dimethylsulfamoyl group and a triazole moiety, which are known to enhance biological activity.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold often exhibit notable antibacterial properties. For instance:
- A study demonstrated that triazole derivatives showed effective inhibition against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) for several triazole compounds was reported as low as 0.125 μg/mL against resistant strains .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole A | 0.125 | S. aureus |
| Triazole B | 0.5 | E. coli |
| Triazole C | 1.0 | Pseudomonas aeruginosa |
Antifungal Activity
Triazoles are also recognized for their antifungal properties:
- Compounds derived from the 1,2,4-triazole structure have shown efficacy against fungi such as Candida albicans and Aspergillus fumigatus. In vitro studies reported EC50 values indicating potent antifungal activity .
Anticancer Activity
The potential anticancer effects of the compound are being explored:
- Research has indicated that certain triazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- A specific study highlighted that a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
Case Study 1: Antibacterial Efficacy
In a comparative study of various triazole derivatives, the compound was tested against clinical isolates of resistant bacteria. The results showed that it significantly outperformed standard antibiotics in terms of bacterial inhibition.
Case Study 2: Antifungal Screening
Another investigation assessed the antifungal properties of triazole derivatives in a series of clinical fungal infections. The findings revealed that the compound effectively reduced fungal load in infected models compared to untreated controls.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
